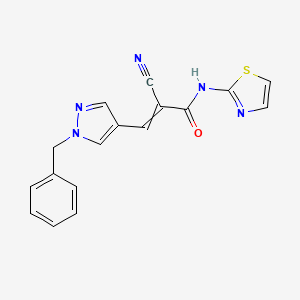
3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-benzyl-1H-pyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
The molecular formula for this compound is C19H16N4O with a molecular weight of approximately 320.36 g/mol. Its structure includes a pyrazole ring, a thiazole moiety, and a cyano group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O |
| Molecular Weight | 320.36 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route generally includes the formation of the pyrazole and thiazole rings followed by the introduction of the cyano group.
Biological Activity
Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. Below are key findings from various studies:
Antitumor Activity
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death. For instance, one study reported that the compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value of 15 µM .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In particular, it exhibited potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Anti-inflammatory Effects
In animal models, the compound significantly reduced inflammation markers in induced arthritis models. It was found to lower levels of TNF-alpha and IL-6, key cytokines involved in inflammatory responses .
Case Studies
Several case studies illustrate the efficacy of this compound in different biological contexts:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
- Bacterial Infection Model : In a murine model of bacterial infection, administration of the compound led to a significant reduction in bacterial load and improved survival rates compared to control groups .
- Arthritis Model : In a collagen-induced arthritis model, treatment with the compound resulted in reduced joint swelling and histological improvements in joint architecture .
Propiedades
IUPAC Name |
3-(1-benzylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c18-9-15(16(23)21-17-19-6-7-24-17)8-14-10-20-22(12-14)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJNGPMLGFMJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













